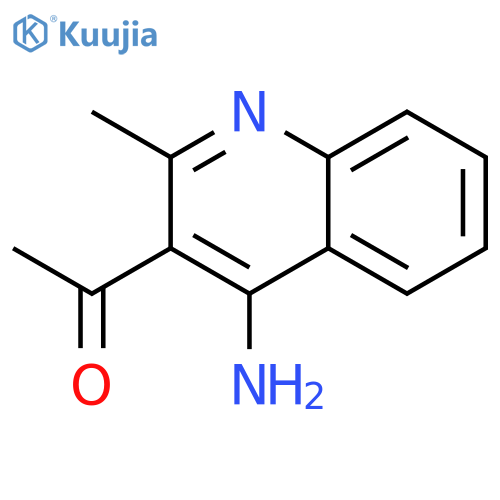

Cas no 71993-15-2 (1-(4-amino-2-methylquinolin-3-yl)ethan-1-one)

71993-15-2 structure

商品名:1-(4-amino-2-methylquinolin-3-yl)ethan-1-one

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-(4-amino-2-methyl-3-quinolinyl)-

- 1-(4-AMINO-2-METHYLQUINOLIN-3-YL)ETHANONE

- 1-(4-amino-2-methyl-3-quinolinyl)ethanone

- Z57720294

- 1-(4-Amino-2-methyl-quinolin-3-yl)ethanone

- 1-Ethanone, 1-(4-amino-2-methyl-3-quinolinyl)-

- MLS005940053

- BDBM50110699

- MLS000066220

- SDCCGMLS-0026557.P002

- J-503224

- 1-(4-amino-2-methylquinolin-3-yl)ethanone, AldrichCPR

- 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one

- DTXSID40350051

- HMS2303A08

- CS-0455195

- 71993-15-2

- CHEBI:111296

- SB70578

- Q27190913

- 1-(4-amino-2-methyl-3-quinolinyl)-ethanone

- SR-01000289537-1

- SCHEMBL6654332

- CHEMBL1531257

- EN300-13430

- AKOS001116187

- SR-01000289537

- SMR000079846

- G76201

- STK203174

-

- MDL: MFCD04220752

- インチ: InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14)

- InChIKey: YFGFFNPPTDOYLI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)C)C(=N)C2=C(C=CC=C2)N1

計算された属性

- せいみつぶんしりょう: 200.09506

- どういたいしつりょう: 200.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.2

- ふってん: 369.3°C at 760 mmHg

- フラッシュポイント: 177.2°C

- 屈折率: 1.655

- PSA: 55.98

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-13430-0.05g |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 95% | 0.05g |

$57.0 | 2023-02-09 | |

| Enamine | EN300-13430-0.1g |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 95% | 0.1g |

$84.0 | 2023-02-09 | |

| Enamine | EN300-13430-1.0g |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 95% | 1.0g |

$241.0 | 2023-02-09 | |

| TRC | A621008-5mg |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A621008-50mg |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-13430-2500mg |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 95.0% | 2500mg |

$476.0 | 2023-09-30 | |

| TRC | A621008-10mg |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 10mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-13430-500mg |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 95.0% | 500mg |

$188.0 | 2023-09-30 | |

| Enamine | EN300-13430-5000mg |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 95.0% | 5000mg |

$702.0 | 2023-09-30 | |

| Enamine | EN300-13430-10000mg |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |

71993-15-2 | 95.0% | 10000mg |

$1043.0 | 2023-09-30 |

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

71993-15-2 (1-(4-amino-2-methylquinolin-3-yl)ethan-1-one) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬